molecular formula C17H13F3N2O3 B169846 Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate CAS No. 160436-48-6

Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate

Cat. No. B169846
M. Wt: 350.29 g/mol
InChI Key: OUXBESBCKBNZFK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate is a chemical compound with the linear formula C17H13F3N2O3 . It has a molecular weight of 350.3 .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent .

Scientific Research Applications

Synthesis of Trifluoromethylated Compounds

Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate plays a crucial role in the synthesis of trifluoromethylated compounds. For instance, it has been used in the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives via a one-pot three-component reaction. This process is significant for the development of related fluorinated fused heterocyclic compounds (Wang et al., 2012).

Catalysis and Annulation Processes

The compound is also instrumental in catalysis and annulation processes. For example, it acts as a 1,4-dipole synthon in the phosphine-catalyzed [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with significant regioselectivity (Zhu, Lan, & Kwon, 2003).

Formation of Furopyridines

This chemical is a key precursor in the synthesis of various furopyridines. For instance, a synthesis of furo[2,3-c]pyridine and its methyl derivatives from ethyl 3-hydroxyisonicotinate has been described using this compound. Such methodologies are vital for developing novel heterocyclic structures (Morita & Shiotani, 1986).

Synthesis of Spiro Compounds

Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate is also used in the synthesis of spiro compounds, such as the synthesis of substituted ethyl 2-amino-3-cyano-2',5-dioxo-5'-phenyl-1',2',5,7-tetrahydrospiro[furo[3,4-b]pyran-4,3'-pyrrole]-2'-carboxylates via one-pot reactions (Sal’nikova, Dmitriev, & Maslivets, 2017).

Antimicrobial Activity

Research has also explored its role in synthesizing compounds with potential antimicrobial activity. For instance, ethyl 3-aminonaphtho[2,1-b]furan-2-carboxylate was used to synthesize various compounds screened for antimicrobial activity, showcasing the potential of this compound in developing new antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008).

Structural and Chemical Analysis

The compound is also used in structural and chemical analysis studies. For instance, the crystal structures of derivatives like Ethyl 3-amino-6-phenyl-4-tolylfuro[2,3-b]pyridine-2-carboxylate were optimized using semi-empirical methods, providing insights into the molecular interactions and electronic properties of these compounds (Jotani, 2015).

properties

IUPAC Name

ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3/c1-2-24-16(23)14-13(21)12-10(17(18,19)20)8-11(22-15(12)25-14)9-6-4-3-5-7-9/h3-8H,2,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXBESBCKBNZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)N=C(C=C2C(F)(F)F)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate

CAS RN

160436-48-6
Record name ETHYL 3-AMINO-6-PHENYL-4-(TRIFLUOROMETHYL)FURO(2,3-B)PYRIDINE-2-CARBOXYLATE
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